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For Researchers, Scientists, and Drug Development Professionals

Introduction
Mutations in the Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1)

gene are implicated in a spectrum of rare hereditary disorders, primarily Primary Hypertrophic

Osteoarthropathy (PHO) and Chronic Enteropathy Associated with SLCO2A1 (CEAS). This

technical guide provides an in-depth overview of the genetic basis, pathophysiology, clinical

manifestations, and diagnostic approaches related to SLCO2A1 mutations. The information is

tailored for researchers, scientists, and professionals involved in drug development, with a

focus on quantitative data, detailed experimental methodologies, and visualization of key

pathways.

The SLCO2A1 gene encodes the prostaglandin transporter (PGT), a crucial protein

responsible for the uptake and clearance of prostaglandins, most notably prostaglandin E2

(PGE2). Loss-of-function mutations in SLCO2A1 disrupt this transport mechanism, leading to

elevated systemic levels of PGE2 and the subsequent development of disease phenotypes.[1]

[2]

Associated Diseases
Primary Hypertrophic Osteoarthropathy (PHO)
Also known as pachydermoperiostosis, PHO is a rare genetic disorder characterized by a

clinical triad of:[1]
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Digital clubbing: A bulbous enlargement of the fingertips and toes.

Pachydermia: Thickening of the skin, particularly on the face and scalp.

Periostosis: Proliferation of new bone tissue on the periosteum of long bones.

PHO can be classified into autosomal recessive and autosomal dominant forms, with mutations

in SLCO2A1 being a primary cause.[2]

Chronic Enteropathy Associated with SLCO2A1 (CEAS)
Initially described as chronic nonspecific multiple ulcers of the small intestine, CEAS is an

autosomal recessive disorder characterized by:[3][4]

Multiple, shallow, circumferential or oblique ulcers in the small intestine.[4]

Chronic gastrointestinal bleeding and protein loss.[3]

Resultant iron deficiency anemia and hypoproteinemia.[4]

Patients with CEAS may also present with extraintestinal manifestations that overlap with PHO,

such as digital clubbing.[4]

Quantitative Data on SLCO2A1 Mutations and
Associated Diseases
The following tables summarize key quantitative data from various studies on PHO and CEAS

related to SLCO2A1 mutations.

Table 1: Prevalence and Spectrum of SLCO2A1 Mutations
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Population Mutation Type
Associated
Disease

Key Findings
and Mutation
Frequencies

Reference

Japanese

Splice-site,

Frameshift,

Nonsense,

Missense

CEAS

11 different

recessive

mutations

identified in 46

patients. The

c.940+1G>A

splice-site

mutation was the

most frequent

(54% of mutant

alleles).

[5]

Korean
Splicing site,

Nonsense
CEAS

Two pathogenic

variants

(c.940+1G>A

and p.R603X)

identified in 14 of

46 patients with

chronic intestinal

ulcers.

[6]

Chinese

Missense,

Nonsense,

Deletion,

Frameshift,

Splicing site

PHOAR2

29 mutations

found in 23

patients, with 22

being novel.

[7]

Asian (review) Various PHOAR2 and/or

CEAS

Review of 232

cases (86.6%

Asian) identified

109 different

variants. The two

most common

were

c.940+1G>A and

[3][8]
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c.1807C>T.

Variants in intron

7, and exons 12

and 13 were

significantly

associated with

CEAS.

Non-Asian Various
PHOAR2 and/or

CEAS

Mutations are

less frequently

reported. The

c.940+1G>A

mutation is rare

in Caucasian

populations.

[5]

Table 2: Patient Demographics and Clinical Characteristics
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Disease Parameter Value Reference

PHO Male to Female Ratio 9:1 [9]

Age of Onset

Bimodal: first year of

life and puberty

(around age 15)

[9]

CEAS (Japanese

cohort)
Male to Female Ratio

1:2.5 (13 men, 33

women)
[5]

Median Age at Onset
16.5 years (range: 1-

69 years)
[5]

Parental

Consanguinity

28% (13 of 46

patients)
[5]

CEAS (Korean cohort) Male to Female Ratio
1:6 (12 of 14 patients

were female)
[6]

Median Age at

Diagnosis
44.5 years [6]

CEAS (Chinese

cohort)
Male to Female Ratio

1.4:1 (7 male, 5

female)
[10]

Median Age at

Symptom Onset
19 years [10]

Table 3: Urinary Prostaglandin Metabolite Levels
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Analyte Disease
Patient
Group

Mean/Me
dian
Level
(ng/mmol
creatinine
or µg/g
creatinine
)

Control/U
naffected
Level

p-value
Referenc
e

PGE2

PHO

(SLCO2A1

-deficient)

11 affected

individuals

242 ± 147

ng/mmol

creatinine

46 ± 47

ng/mmol

creatinine

(healthy

relatives)

< 0.001 [11]

PGE-M

PHO

(SLCO2A1

-deficient)

11 affected

individuals

75 ± 29

ng/mmol

creatinine

18 ± 12

ng/mmol

creatinine

(healthy

relatives)

< 0.001 [11]

PGE-M
CEAS

(CNSU)
18 patients

Significantl

y higher

than

unaffected

individuals

- 0.00013 [12]

PGE-MUM CEAS 20 patients

Median:

102.7 µg/g

creatinine

Median:

27.9 µg/g

creatinine

(Crohn's

disease

patients)

< 0.0001 [13]

Signaling Pathways
Mutations in SLCO2A1 lead to a failure of the prostaglandin transporter (PGT) to internalize

and clear extracellular prostaglandin E2 (PGE2). The resulting elevated levels of PGE2 lead to
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overstimulation of its cognate G-protein coupled receptors (EP1, EP2, EP3, and EP4),

triggering downstream signaling cascades that contribute to the pathophysiology of PHO and

CEAS.

Prostaglandin E2 (PGE2) Signaling Pathway
The following diagram illustrates the major signaling pathways activated by PGE2 binding to its

receptors.
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Patient with Suspected PHO or CEAS
(e.g., digital clubbing, chronic anemia)

Clinical Evaluation
- Physical Examination

- Family History

Imaging Studies
- X-ray of long bones (for periostosis)

- Endoscopy/Capsule Endoscopy (for intestinal ulcers)

Laboratory Tests
- Complete Blood Count (anemia)

- Serum Albumin (hypoproteinemia)

Measure Urinary PGE2/PGE-M Levels

If features are suggestive If anemia/hypoproteinemia is unexplained

SLCO2A1 Gene Sequencing
(Sanger or WES)

If elevated

Definitive Diagnosis of PHO and/or CEAS

If pathogenic mutation is found

Management and Treatment

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178179#genetic-mutations-in-slco2a1-and-
associated-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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